molecular formula C25H23BrN2O7 B15061106 4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate

4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate

Cat. No.: B15061106
M. Wt: 543.4 g/mol
InChI Key: PQNSUSJOOKJFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate is a complex organic compound with a molecular weight of 543.37 g/mol It is characterized by the presence of multiple functional groups, including bromophenoxy, acetamido, imino, methoxy, and dimethoxybenzoate moieties

Preparation Methods

The synthesis of 4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The bromophenoxy and acetamido groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The imino group may also contribute to its activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate can be compared with similar compounds, such as:

    4-({[2-(2-Chlorophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    4-({[2-(2-Fluorophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate: This compound has a fluorine atom instead of a bromine atom.

    4-({[2-(2-Iodophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate: This compound has an iodine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H23BrN2O7

Molecular Weight

543.4 g/mol

IUPAC Name

[4-[[[2-(2-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H23BrN2O7/c1-31-20-11-9-17(13-23(20)33-3)25(30)35-21-10-8-16(12-22(21)32-2)14-27-28-24(29)15-34-19-7-5-4-6-18(19)26/h4-14H,15H2,1-3H3,(H,28,29)

InChI Key

PQNSUSJOOKJFHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.